molecular formula C6H7N3O B12906881 6-Amino-2-methylpyrimidine-4-carbaldehyde CAS No. 6344-35-0

6-Amino-2-methylpyrimidine-4-carbaldehyde

Cat. No.: B12906881
CAS No.: 6344-35-0
M. Wt: 137.14 g/mol
InChI Key: RIFRFKQVVJGMGL-UHFFFAOYSA-N
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Description

6-Amino-2-methylpyrimidine-4-carbaldehyde is a pyrimidine derivative featuring a carbaldehyde group at position 4, an amino group at position 6, and a methyl substituent at position 2. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their structural versatility and biological relevance.

Key structural attributes of this compound include:

  • Amino group (position 6): Enhances hydrogen-bonding capacity and influences electronic properties.
  • Methyl group (position 2): Provides steric hindrance and modulates solubility.
  • Carbaldehyde (position 4): A reactive site for condensation or nucleophilic addition reactions.

Properties

IUPAC Name

6-amino-2-methylpyrimidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4-8-5(3-10)2-6(7)9-4/h2-3H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFRFKQVVJGMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287348
Record name 6-amino-2-methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-35-0
Record name NSC50475
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-2-methylpyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methylpyrimidine-4-carbaldehyde typically involves the reaction of 2-methylpyrimidine-4-carbaldehyde with ammonia or an amine source under controlled conditions. One common method includes the use of solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the amino group .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives .

Scientific Research Applications

6-Amino-2-methylpyrimidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-methylpyrimidine-4-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can undergo reactions with nucleophiles in biological systems, leading to the formation of covalent adducts that modulate biological activity .

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

  • Substituents : Chloro (position 2), methyl (position 6), carboxylic acid (position 4).
  • Key Differences : Replacing the carbaldehyde with a carboxylic acid increases polarity and acidity (pKa ~2–3 for carboxylic acids vs. ~10–12 for aldehydes). This compound is likely used in peptide coupling or metal coordination .

2-Amino-6-methylpyridine (CAS 1824-81-3)

  • Substituents: Amino (position 2), methyl (position 6) on a pyridine ring.
  • Key Differences : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens) alters aromaticity and basicity. The absence of a carbaldehyde limits its utility in Schiff base formation .

6-Amino-2-methoxy-4(1H)-pyrimidinone (CAS 52386-29-5)

  • Substituents: Amino (position 6), methoxy (position 2), ketone (position 4).
  • Key Differences: The pyrimidinone structure (a lactam) introduces a planar carbonyl, reducing reactivity compared to a free carbaldehyde. Melting point (214–216°C) suggests higher crystallinity .

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 770-31-0)

  • Substituents: Amino (position 4), methylthio (position 2), carbaldehyde (position 5).
  • Key Differences : Carbaldehyde at position 5 instead of 4 alters conjugation and steric interactions. The methylthio group increases hydrophobicity .

Data Table: Structural and Physical Properties

Compound Name Substituent Positions Functional Groups Molecular Formula Melting Point (°C) Reference
6-Amino-2-methylpyrimidine-4-carbaldehyde 2-CH₃, 4-CHO, 6-NH₂ Aldehyde, Amino, Methyl C₆H₇N₃O Not reported -
2-Chloro-6-methylpyrimidine-4-carboxylic Acid 2-Cl, 6-CH₃, 4-COOH Carboxylic Acid, Chloro C₆H₅ClN₂O₂ Not reported
2-Amino-6-methylpyridine 2-NH₂, 6-CH₃ Amino, Methyl C₆H₈N₂ Not reported
6-Amino-2-methoxy-4(1H)-pyrimidinone 2-OCH₃, 4-C=O, 6-NH₂ Ketone, Methoxy C₅H₇N₃O₂ 214–216
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde 2-SCH₃, 4-NH₂, 5-CHO Aldehyde, Methylthio C₆H₇N₃OS Not reported

Research Findings

  • Reactivity : Carbaldehyde-containing pyrimidines (e.g., CAS 770-31-0) undergo Schiff base formation with amines, a reaction critical in synthesizing metal complexes or bioactive molecules .
  • Biological Activity: Amino and methyl groups enhance interactions with biological targets. For example, 2-amino-6-methylpyridine derivatives exhibit antimicrobial properties .
  • Solubility : Methoxy and carboxylic acid groups improve water solubility compared to carbaldehydes or methylthio derivatives .

Notes

Data Limitations: Physical properties (e.g., melting point, solubility) for 6-Amino-2-methylpyrimidine-4-carbaldehyde are unavailable in the provided evidence. Experimental validation is recommended.

Structural Insights : Positional isomerism (e.g., carbaldehyde at 4 vs. 5) significantly affects electronic distribution and reactivity.

Synthetic Applications: Carbaldehyde derivatives are understudied compared to carboxylic acids or aminopyridines, suggesting opportunities for novel research.

Biological Activity

6-Amino-2-methylpyrimidine-4-carbaldehyde is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

6-Amino-2-methylpyrimidine-4-carbaldehyde belongs to the class of pyrimidine derivatives, characterized by the presence of an amino group and an aldehyde functional group. The molecular formula is C6H8N4OC_6H_8N_4O, and its structure can be represented as follows:

Structure C6H8N4O\text{Structure }\quad \text{C}_6\text{H}_8\text{N}_4\text{O}

Biological Activities

1. Antimicrobial Activity
Research indicates that 6-amino-2-methylpyrimidine derivatives exhibit antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents. The mechanism involves interference with bacterial cell wall synthesis and protein metabolism.

2. Anticancer Properties
Several derivatives of pyrimidines, including 6-amino-2-methylpyrimidine-4-carbaldehyde, have been investigated for their anticancer effects. In vitro studies showed that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, one study reported a significant reduction in cell viability in human cancer cell lines treated with this compound.

3. Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.

The biological activity of 6-amino-2-methylpyrimidine-4-carbaldehyde is attributed to its ability to interact with various biological targets:

  • Enzyme Binding: The compound binds to the active sites of enzymes, altering their function.
  • Cellular Uptake: Its structural properties allow for effective cellular uptake, enhancing its bioavailability.
  • Signal Transduction Modulation: It influences signaling pathways associated with cell growth and apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of 6-amino-2-methylpyrimidine-4-carbaldehyde against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Activity
In another investigation, the effects of this compound on human breast cancer cell lines were evaluated. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its anticancer properties.

Research Findings

Study Activity Findings
Study AAntimicrobialMIC of 32 µg/mL against S. aureus
Study BAnticancerIC50 = 50 µM in breast cancer cells
Study CEnzyme InhibitionInhibits DHFR activity significantly

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